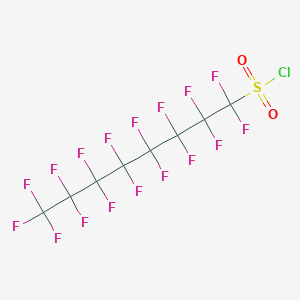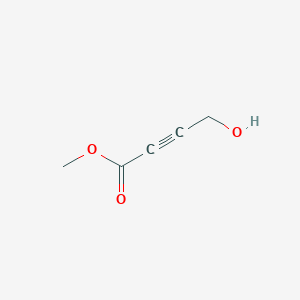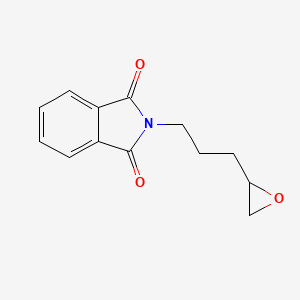
2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione
Übersicht
Beschreibung
The compound “2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione” appears to contain an oxirane (also known as an epoxide) group, a propyl group, and an isoindoline-1,3-dione group. Oxiranes are three-membered cyclic ethers that are highly reactive due to ring strain . Isoindoline-1,3-dione is a heterocyclic compound that is used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxirane ring, possibly through an epoxidation reaction . The isoindoline-1,3-dione could potentially be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the three-membered oxirane ring, the propyl chain, and the isoindoline-1,3-dione ring system .Chemical Reactions Analysis
Oxiranes are known to undergo a variety of reactions, including ring-opening reactions, which can be initiated by acids, bases, or nucleophiles . The isoindoline-1,3-dione group could potentially undergo reactions at the carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the oxirane ring would make it reactive, and the isoindoline-1,3-dione group could potentially form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure
Synthesis and Antimicrobial Studies : The compound 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione, a derivative of 2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione, has been synthesized and analyzed for its structure and antimicrobial activity. Its crystal structure was determined, exhibiting monoclinic properties, and it showed moderate antimicrobial activity against S. aureus and C. albicans (Ghabbour & Qabeel, 2016).
Enantiopure Synthesis for Antibacterial Agents : Research on the enantiopure synthesis of (R)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione, closely related to the target compound, has been developed. This synthesis is crucial for creating antibacterial agents containing the 2-oxazolidinone moiety (Rajesh et al., 2011).
Efficient Green Catalytic System : The synthesis of Isoindoline-1,3-dione derivatives, including 2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione, can be enhanced by an efficient green catalytic system using the Water Extract of Onion Peel Ash (WEOPA). This method offers environmental benefits and viable bio-waste management (Journal et al., 2019).
Application in Corrosion Inhibition
- Aza-pseudopeptides as Corrosion Inhibitors : Aza-pseudopeptides, including 2-(1-(3-methyl-5,6-dihydropyridazin-1(2H)-yl)-1-oxopropan-2-yl)isoindoline-1,3-dione, have been synthesized and found to be effective corrosion inhibitors for mild steel in acidic conditions. This application demonstrates the compound's potential in industrial settings (Chadli et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(oxiran-2-yl)propyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-12-10-5-1-2-6-11(10)13(16)14(12)7-3-4-9-8-17-9/h1-2,5-6,9H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJPULUYCYQIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90320901 | |
| Record name | 2-[3-(Oxiran-2-yl)propyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione | |
CAS RN |
93272-49-2 | |
| Record name | NSC366113 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[3-(Oxiran-2-yl)propyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1h-Pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B1296352.png)
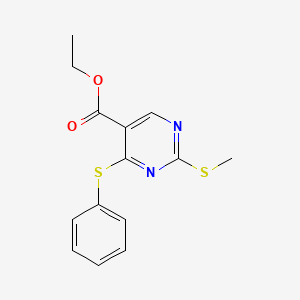
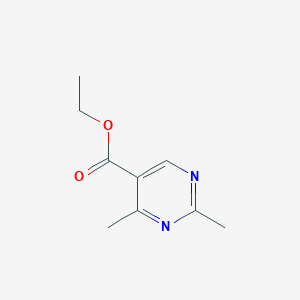
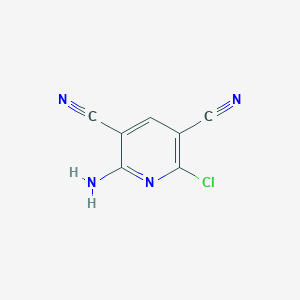
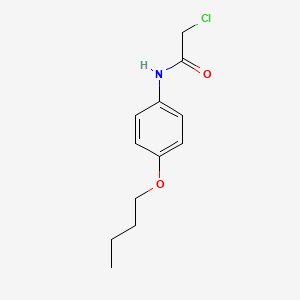
![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1296367.png)
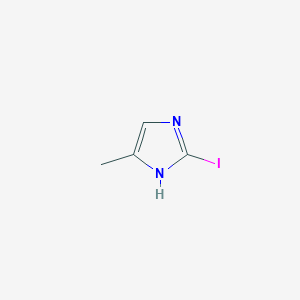
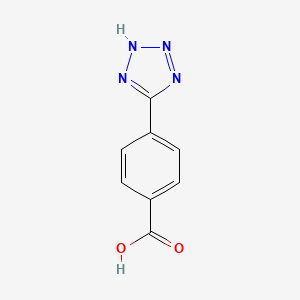
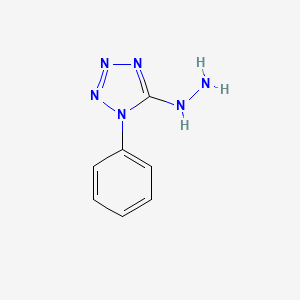
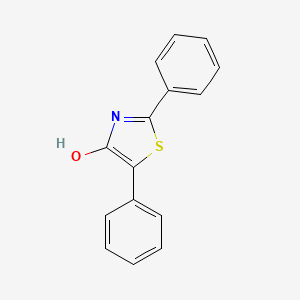
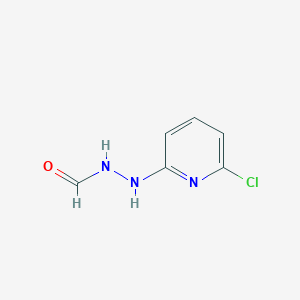
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1296376.png)
